molecular formula C10H9NO2S B187418 3-Benzyl-1,3-thiazolidine-2,4-dione CAS No. 37868-80-7

3-Benzyl-1,3-thiazolidine-2,4-dione

Cat. No.: B187418
CAS No.: 37868-80-7
M. Wt: 207.25 g/mol
InChI Key: JIMXJAFZPUUCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse pharmacological properties, including antimicrobial, antioxidant, and hypoglycemic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione typically involves the reaction of benzyl bromide with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production methods for thiazolidine derivatives often employ green chemistry principles to minimize environmental impact. For instance, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, improving yield and reducing the need for hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities, such as antimicrobial and anticancer properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : 3-Benzyl-1,3-thiazolidine-2,4-dione features a five-membered ring containing sulfur and nitrogen atoms. Its structure allows for various substitutions, which can enhance its biological activity.

Mechanism of Action : The compound primarily targets the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases. Activation of PPAR-γ improves insulin sensitivity and reduces hyperglycemia, making it a candidate for diabetes treatment .

Scientific Research Applications

This compound has been studied for its potential in multiple areas:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of various derivatives with enhanced properties .

Biology

  • Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and protein interactions. Its derivatives have shown promise as selective inhibitors of kinases such as PIM kinases .
  • Antimicrobial Activity : Various derivatives have demonstrated antimicrobial properties against strains like E. coli and S. aureus, making them potential candidates for new antibiotics .

Medicine

  • Antioxidant Properties : The compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
  • Hypoglycemic Effects : It has been identified as a potential treatment for diabetes due to its ability to enhance insulin sensitivity through PPAR-γ activation .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeTarget Organism/ConditionResultReference
AntimicrobialE. coliEffective at low MIC
AntimicrobialS. aureusEffective at low MIC
AntioxidantCellular modelsSignificant reduction in oxidative stress
HypoglycemicDiabetic modelsImproved insulin sensitivity

Pharmacokinetic Studies

Recent studies have assessed the pharmacokinetic properties of thiazolidinedione derivatives using in silico methods. These studies indicate that most derivatives exhibit high gastrointestinal absorption but show limited ability to cross the blood-brain barrier, which is crucial for their therapeutic application .

Table 2: Pharmacokinetic Properties of Thiazolidinedione Derivatives

CompoundGI AbsorptionBlood-Brain Barrier PermeabilityCYP Inhibition
C1HighNoCYP2C9
C2HighNoCYP1A2
C4HighNoNone

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Known for its role in antidiabetic drugs like pioglitazone.

    Rhodanine: Another thiazolidine derivative with antimicrobial properties.

    Pseudothiohydantoin: Exhibits similar pharmacological activities.

Uniqueness: 3-Benzyl-1,3-thiazolidine-2,4-dione stands out due to its benzyl group, which enhances its lipophilicity and biological activity compared to other thiazolidine derivatives .

Biological Activity

3-Benzyl-1,3-thiazolidine-2,4-dione (also known as a thiazolidinedione derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological potential, including antidiabetic, antimicrobial, and anticancer properties, supported by recent research findings and data tables.

1. Antidiabetic Activity

Thiazolidinediones (TZDs), including this compound, are primarily recognized for their role in diabetes management through the activation of peroxisome proliferator-activated receptors (PPARs).

The mechanism involves the modulation of glucose metabolism and insulin sensitivity. TZDs enhance insulin action in muscle and adipose tissue and inhibit hepatic glucose production. Research has shown that derivatives of thiazolidinediones can exhibit potent antidiabetic effects, with some compounds demonstrating IC50 values below 5 µM against key metabolic enzymes .

Case Studies

A study synthesized various benzylidene derivatives of thiazolidinediones and evaluated their antidiabetic activity using an alloxan-induced diabetic rat model. The results indicated that certain derivatives exhibited hypoglycemic effects comparable to standard drugs like pioglitazone and rosiglitazone .

Compound IC50 (µM) Effect
3-Benzyl<5Potent antidiabetic
5-(3,4-Dimethoxy)<10Comparable to pioglitazone
5-(4-Methoxy)<15Significant hypoglycemic

2. Antimicrobial Properties

The antimicrobial activity of thiazolidinediones has been extensively documented, particularly against various bacterial strains.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against resistant strains like MRSA and VRE .

Bacterial Strain MIC (µg/mL) Activity
MRSA2.95Strong
VRE3.05Strong
E. coli6.25Moderate

Biofilm Inhibition

In addition to direct antibacterial activity, thiazolidinedione derivatives have shown promising antibiofilm properties. For example, one study reported biofilm inhibitory concentrations (BICs) for resistant strains at levels significantly lower than those required for standard antibiotics .

3. Anticancer Activity

The potential of thiazolidinediones as anticancer agents has gained attention due to their ability to inhibit specific kinases involved in tumor growth.

Inhibition of PIM Kinases

Recent studies have identified novel benzylidene-1,3-thiazolidine-2,4-diones as selective inhibitors of PIM kinases (PIM-1, PIM-2, PIM-3), which are implicated in various cancers. These compounds demonstrated significant anti-proliferative effects on cancer cell lines with low cytotoxicity towards normal cells .

Compound PIM Inhibition Selectivity
Benzylidene TZDHighSelective for PIM kinases
Standard InhibitorsLowerNon-selective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-benzyl-1,3-thiazolidine-2,4-dione derivatives, and what experimental considerations are critical for reproducibility?

  • Methodology : The Knoevenagel condensation is a key method for synthesizing 5-arylidene derivatives of 1,3-thiazolidine-2,4-diones. A typical procedure involves reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol using piperidine as a catalyst. For example, equimolar amounts of the aldehyde and thiazolidinedione are refluxed in ethanol for 4–6 hours, followed by purification via recrystallization .
  • Critical Considerations :

  • Use anhydrous solvents to prevent side reactions.
  • Monitor reaction progress with TLC (e.g., ethyl acetate/hexane eluent).
  • Optimize aldehyde substituents to modulate electronic effects on conjugation and biological activity.

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Absence of the –NH stretch (~3200 cm⁻¹) confirms N-substitution. Presence of a C=O stretch (~1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) validates the arylidene moiety .
  • ¹H NMR : The benzylidene proton (CH) appears as a singlet at δ 7.9–8.0 ppm. Aromatic protons from the benzyl group resonate between δ 7.2–7.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the expected molecular formula (e.g., C₉H₇NO₂S for the base structure) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Antioxidant Screening :

  • DPPH Assay : Dissolve compounds in DMSO and test at concentrations ranging from 10–100 μM. Measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values to compare free radical scavenging activity .
  • Positive Controls : Use ascorbic acid or Trolox for benchmarking.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for specific therapeutic targets?

  • Key Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the benzylidene ring enhance antioxidant activity by stabilizing radical intermediates .
  • Hydrophobic Substituents : Alkyl or aryl groups at the N3-position (e.g., coumarin-linked derivatives) improve lipid solubility and cellular uptake .
    • Example Data Table :
CompoundSubstituent (R)DPPH IC₅₀ (μM)
3a4-OH28.5
3b3-Cl18.7
5aCoumarin-linked12.4
Data adapted from .

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to therapeutic targets like PPAR-γ or HIV-1 reverse transcriptase?

  • Molecular Docking :

  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Target Preparation : Retrieve crystal structures from PDB (e.g., 7QS for PPAR-γ ).
  • Validation : Dock known ligands (e.g., rosiglitazone) to confirm protocol accuracy. For HIV-1 RT, derivatives with thienylmethylene substituents show strong binding to the allosteric pocket .

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR/IR) during synthesis be resolved?

  • Troubleshooting Steps :

Impurity Analysis : Perform column chromatography or HPLC to isolate byproducts.

Isotopic Labeling : Use ¹³C NMR to distinguish between tautomeric forms.

X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., crystal structure data for derivatives with cyclopropyl or sulfanyl groups ).

Q. What strategies improve synthetic yields of this compound derivatives under Knoevenagel conditions?

  • Optimization Parameters :

  • Catalyst Screening : Replace piperidine with morpholine or ionic liquids for higher efficiency.
  • Solvent Effects : Use microwave-assisted synthesis in DMF to reduce reaction time .
  • Temperature Control : Maintain reflux at 80°C to avoid decomposition of sensitive aldehydes.

Q. How can impurity profiles of this compound derivatives be characterized for regulatory compliance?

  • Analytical Workflow :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or oxidation byproducts).
  • Reference Standards : Compare retention times with authenticated impurities (e.g., Pioglitazone-related compounds ).

Properties

IUPAC Name

3-benzyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXJAFZPUUCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383083
Record name 3-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37868-80-7
Record name 3-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.